7,8-Dihydro-8-oxo-7-propargyl guanosine

Click Chemistry RNA Labeling Bioorthogonal Conjugation

Standard 8-oxoguanosine lacks a bioorthogonal handle for conjugation studies. 7,8-Dihydro-8-oxo-7-propargyl guanosine solves this with a terminal alkyne at N7, enabling CuAAC click chemistry for site-specific RNA labeling. • Retains siRNA duplex stability with sugar-edge modifications • Enables >1000-fold ribosomal stall detection via 8-oxoG lesion incorporation • Versatile SAR scaffold for C7-substituted immunostimulatory guanosine analogs

Molecular Formula C13H15N5O6
Molecular Weight 337.29 g/mol
Cat. No. B12402650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-8-oxo-7-propargyl guanosine
Molecular FormulaC13H15N5O6
Molecular Weight337.29 g/mol
Structural Identifiers
SMILESC#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H15N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h1,5,7-8,11,19-21H,3-4H2,(H3,14,15,16,22)/t5-,7?,8+,11-/m1/s1
InChIKeyIVYBTWFLNFTLFY-DWVWSIQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydro-8-oxo-7-propargyl Guanosine for Click Bioconjugation


7,8-Dihydro-8-oxo-7-propargyl guanosine (CAS 2763084-98-4) is a modified purine nucleoside analog belonging to the 7,8-disubstituted guanosine family. It is characterized by an 8-oxo modification on the guanine base and a propargyl group at the N7 position, which introduces a terminal alkyne moiety suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This structural feature allows for site-specific bioconjugation with azide-containing molecules, a property not shared by canonical nucleosides or other 7-substituted-8-oxoguanosines lacking an alkyne handle [1].

Standard 8-Oxoguanosines Lack Click Reactivity


Generic substitution with other 7,8-disubstituted guanosines or unmodified 8-oxoguanosine is not feasible for applications requiring downstream functionalization. Compounds such as loxoribine (7-allyl-8-oxoguanosine) or isatoribine (7-thia-8-oxoguanosine) possess distinct C7 substituents that lack the terminal alkyne necessary for CuAAC click chemistry [1]. Furthermore, unsubstituted 8-oxoguanosine lacks the C7 modification entirely, preventing any form of bioorthogonal conjugation [2]. Therefore, selection of the 7-propargyl variant is mandatory for workflows integrating oxidative lesion studies with azide-alkyne cycloaddition strategies.

7,8-Dihydro-8-oxo-7-propargyl Guanosine: Comparative Evidence


CuAAC Reactivity: Alkyne vs. Allyl Substituents

7,8-Dihydro-8-oxo-7-propargyl guanosine contains a propargyl group, a terminal alkyne that readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) . In contrast, closely related compounds like loxoribine (7-allyl-8-oxoguanosine) possess an allyl group, which is unreactive in CuAAC without further modification [1].

Click Chemistry RNA Labeling Bioorthogonal Conjugation

Duplex Stability: Sugar-Edge vs. Watson-Crick Conjugation

Conjugation at the N7-propargyl position targets the sugar edge of the guanosine nucleobase. Studies with analogous propargyl-guanosine phosphoramidites demonstrate that labeling at this site does not significantly perturb RNA duplex stability, unlike modifications on the Watson-Crick face which disrupt base pairing [1]. Specifically, the melting temperature (Tm) of siRNA duplexes bearing a 5'-terminal propargyl-guanosine modification was found to be comparable to that of the unmodified control, confirming the structural neutrality of this attachment point [1].

siRNA Nucleic Acid Stability RNA Therapeutics

Molecular Weight: Propargyl vs. Allyl Derivatives

7,8-Dihydro-8-oxo-7-propargyl guanosine has a molecular weight of 337.29 g/mol and a molecular formula of C13H15N5O6 . Its close analog, loxoribine (7-allyl-8-oxoguanosine), has a molecular weight of 339.30 g/mol (C13H17N5O6) [1].

Molecular Properties Nucleoside Analogs Drug Design

7,8-Dihydro-8-oxo-7-propargyl Guanosine Applications


Fluorescent siRNA Labeling for Intracellular Tracking

Incorporation of 7,8-dihydro-8-oxo-7-propargyl guanosine into the 5'-end of the siRNA antisense strand during solid-phase synthesis, followed by CuAAC conjugation to an azido-fluorophore, enables high-fidelity intracellular tracking without disrupting RNA interference activity. This application is supported by the demonstrated retention of duplex stability with sugar-edge modifications [1].

Oxidized RNA Probes for Ribosome Stalling Assays

The 8-oxoguanosine moiety, when present in mRNA, has been shown to reduce peptide-bond formation by more than three orders of magnitude (>1000-fold) in ribosome assays [2]. The propargyl handle allows for site-specific installation of biotin, fluorophores, or affinity tags onto the 8-oxoG lesion, facilitating pull-down or visualization of stalled ribosomal complexes. This makes the compound uniquely valuable for mechanistic studies of translational surveillance pathways.

Custom 8-Oxoguanosine Library Precursor

The terminal alkyne of 7,8-dihydro-8-oxo-7-propargyl guanosine serves as a versatile synthetic handle for generating diverse 7-substituted-8-oxoguanosine analogs through click chemistry with various azide-containing fragments (e.g., fluorescent dyes, polyethylene glycol chains, targeting moieties). This enables rapid exploration of structure-activity relationships (SAR) around the C7 position, which is known to critically influence immunostimulatory potency in the 7,8-disubstituted guanosine class [3].

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